N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a sulfonamide group.
Mechanism of Action
Target of Action
tuberculosis . The target of these derivatives is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in disruption of cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .
Pharmacokinetics
The admet calculation of similar compounds showed favourable pharmacokinetic profiles .
Result of Action
The result of the compound’s action would be the inhibition of cell wall biosynthesis in M. tuberculosis, leading to cell lysis and death of the bacteria . This makes it a potential candidate for anti-tubercular therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can further enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and related compounds.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is explored for use in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Another benzothiazole derivative with antibacterial properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Known for its anticancer activity.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide stands out due to its unique combination of a benzothiazole moiety with a sulfonamide group, providing a distinct mechanism of action and a broad spectrum of biological activities .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQGMYQMMQTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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